molecular formula C20H23N5O6S B12968926 N-({5-[4-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)butyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid

N-({5-[4-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)butyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid

Cat. No.: B12968926
M. Wt: 461.5 g/mol
InChI Key: ADFLVKAWSSGDBU-ZDUSSCGKSA-N
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Description

Historical Context of Pyrrolo[2,3-d]Pyrimidine Derivatives in Medicinal Chemistry

The pyrrolo[2,3-d]pyrimidine scaffold has been a cornerstone of antifolate drug development since the mid-20th century. Early derivatives, such as 6-substituted pyrrolo[2,3-d]pyrimidines , demonstrated potent inhibition of glycinamide ribonucleotide formyltransferase (GARFTase), a critical enzyme in de novo purine biosynthesis. This mechanistic action positioned them as antiproliferative agents, particularly in cancers reliant on nucleotide synthesis. By the 2010s, researchers had expanded the scaffold’s applications beyond classical antifolate activity. For instance, pyrrolo[2,3-d]pyrimidine-based JAK/HDAC dual inhibitors like compounds 15d and 15h showed promise in overcoming resistance mechanisms in triple-negative breast cancer by simultaneously targeting histone deacetylases (HDACs) and Janus kinases (JAKs).

Structural modifications to the scaffold have historically focused on optimizing target affinity and pharmacokinetics. The introduction of thiophene rings and L-glutamic acid conjugates emerged as key strategies to enhance cellular uptake via folate receptors (FRs) and the proton-coupled folate transporter (PCFT). For example, 3b regioisomers with 4-carbon bridges between the pyrrolo[2,3-d]pyrimidine core and thiophene demonstrated nanomolar cytotoxicity in FRα-expressing tumors while maintaining selectivity over the reduced folate carrier (RFC). Table 1 summarizes notable pyrrolo[2,3-d]pyrimidine derivatives and their therapeutic applications.

Table 1: Key Pyrrolo[2,3-d]Pyrimidine Derivatives and Their Applications

Compound Target Biological Activity Reference
15d JAK1/2/3, HDAC1/6 Antiproliferative in TNBC
3b Regioisomers FRα, PCFT Cytotoxicity in KB/IGROV1 cells
6-Substituted GARFTase Antifolate activity

Rationale for Structural Hybridization: Thiophene-Pyrrolopyrimidine-Glutamic Acid Conjugates

The hybridization of thiophene , pyrrolo[2,3-d]pyrimidine , and L-glutamic acid in this compound addresses three critical challenges in oncology drug design: target selectivity , solubility , and resistance mitigation .

  • Thiophene Linker : The thiophene ring serves as a rigid, electron-rich spacer that stabilizes the molecular conformation while facilitating π-π interactions with hydrophobic enzyme pockets. In analogs like 3b , replacing benzene with thiophene improved FRα-binding affinity by 15-fold, attributed to the sulfur atom’s polarizability and reduced steric hindrance.

  • Pyrrolo[2,3-d]Pyrimidine Core : This bicyclic system provides a planar surface for binding ATP pockets and enzyme active sites. For instance, compound 4 (a pyrrolo[2,3-d]pyrimidine analog) inhibits GARFTase at sub-nanomolar concentrations by forming hydrogen bonds with Ile898, Leu899, and Arg897 residues.

  • L-Glutamic Acid Moiety : Conjugation to L-glutamic acid enhances aqueous solubility and enables active transport via FRs and PCFT, which are overexpressed in many solid tumors. In star-shaped poly-L-glutamic acid conjugates, the glutamic acid backbone improved tumor accumulation by 40% compared to free drugs, as demonstrated in breast cancer spheroids.

Table 2: Functional Roles of Structural Components

Component Role Pharmacological Impact
Pyrrolo[2,3-d]pyrimidine Enzyme inhibition (e.g., GARFTase, JAKs) Antiproliferative activity
Thiophene Conformational stabilization Enhanced target binding affinity
L-Glutamic acid Solubility and active transport Tumor-selective drug delivery

Properties

Molecular Formula

C20H23N5O6S

Molecular Weight

461.5 g/mol

IUPAC Name

(2S)-2-[[5-[4-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-6-yl)butyl]thiophene-2-carbonyl]amino]pentanedioic acid

InChI

InChI=1S/C20H23N5O6S/c21-20-24-16-12(17(28)25-20)9-10(22-16)3-1-2-4-11-5-7-14(32-11)18(29)23-13(19(30)31)6-8-15(26)27/h5,7,9,13H,1-4,6,8H2,(H,23,29)(H,26,27)(H,30,31)(H4,21,22,24,25,28)/t13-/m0/s1

InChI Key

ADFLVKAWSSGDBU-ZDUSSCGKSA-N

Isomeric SMILES

C1=C(SC(=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)CCCCC2=CC3=C(N2)N=C(NC3=O)N

Canonical SMILES

C1=C(SC(=C1)C(=O)NC(CCC(=O)O)C(=O)O)CCCCC2=CC3=C(N2)N=C(NC3=O)N

Origin of Product

United States

Preparation Methods

Synthesis of Pyrrolo[2,3-d]pyrimidine Core

  • The key step involves the condensation of 2,6-diamino-4-hydroxypyrimidine with an α-bromoaldehyde precursor to form the pyrrolo[2,3-d]pyrimidine ring system.
  • The α-bromoaldehyde is typically prepared by bromination of the corresponding propionaldehyde using 5,5-dibromobarbituric acid.
  • This condensation is carried out in dimethyl sulfoxide (DMSO) with potassium carbonate (K2CO3) as a base at room temperature, yielding intermediates such as 12a and 12b with yields ranging from 51% to 74% depending on the exact substituents and conditions.

Functionalization of the Thiophene Ring and Linker Attachment

  • The thiophene moiety is introduced as a 5-substituted thiophene-2-carboxylic acid derivative.
  • The butyl linker (four carbon atoms) is attached to the pyrrolo[2,3-d]pyrimidine nucleus via a carbon chain, typically through alkylation or coupling reactions.
  • For example, the α-bromomethylketone intermediates (14a-c) are reacted with 2,4-diamino-6-hydroxypyrimidine to form the substituted pyrrolo[2,3-d]pyrimidines (15a-c), which are then coupled with thiophene derivatives using Sonogashira coupling or amide bond formation strategies.

Coupling with L-Glutamic Acid

  • The thiophene-carbonyl intermediate is coupled with L-glutamic acid or its ester derivatives.
  • Coupling reagents such as diethyl cyanophosphonate (DEPC) or 2-chloro-4,6-dimethoxy-1,3,5-triazine in the presence of bases like N-methylmorpholine are used to activate the carboxyl group for amide bond formation.
  • After coupling, basic hydrolysis (e.g., NaOH in H2O-THF) followed by acidification yields the final product as the free acid form.

Representative Synthetic Scheme and Yields

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Bromination of propionaldehyde to α-bromoaldehyde 5,5-Dibromobarbituric acid Not specified Precursor for pyrrolo[2,3-d]pyrimidine synthesis
2 Condensation of 2,6-diamino-4-hydroxypyrimidine with α-bromoaldehyde DMSO, K2CO3, room temp, 3 days 51-74 Formation of pyrrolo[2,3-d]pyrimidine intermediates
3 Deprotection of tert-butyl ester Trifluoroacetic acid (TFA), CH2Cl2, 4 h Quantitative Prepares free acid for coupling
4 Coupling with diethyl L-glutamate DEPC, triethylamine, room temp 43-72 Formation of amide bond
5 Hydrolysis of ester to free acid NaOH in H2O-THF, acidification Quantitative Final product formation

Research Findings and Notes

  • The sulfur atom in the thiophene ring acts primarily as a spacer rather than a direct binding site, allowing flexibility in the linker length without loss of activity.
  • Variations in the carbon chain length between the pyrrolo[2,3-d]pyrimidine and thiophene affect binding affinity and biological activity, with the four-carbon butyl linker providing optimal properties in this compound class.
  • The synthetic methods have been optimized to maintain stereochemical integrity of the L-glutamic acid moiety, which is crucial for biological activity.
  • Purification is typically achieved by silica gel chromatography using chloroform/methanol mixtures, and the final compounds are isolated as crystalline solids with melting points around 179–182 °C.

Summary Table of Key Intermediates and Final Compound

Compound Description Molecular Formula Key Features Reference
10a/10b α-Bromoaldehyde intermediates Varies Precursors for pyrrolo[2,3-d]pyrimidine ring formation
12a/12b Pyrrolo[2,3-d]pyrimidine intermediates C14H14N4O3S (approx.) Contain protected ester groups
13a/13b Coupled intermediates with diethyl L-glutamate C20H22N6O6 (approx.) Amide bond formed, ester protected
Final compound N-({5-[4-(2-Amino-4-Oxo-4,7-Dihydro-1H-Pyrrolo[2,3-D]pyrimidin-6-Yl)butyl]thiophen-2-yl}carbonyl)-L-Glutamic Acid C21H25N5O6S Free acid form, biologically active

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid, N-[[5-[4-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-6-yl)butyl]-2-thienyl]carbonyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially in the presence of halogenated solvents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, dichloromethane, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Applications

The compound has been studied for its potential therapeutic effects, particularly in cancer treatment. Its structure suggests that it may act as an inhibitor of specific enzymes or pathways involved in tumor growth and proliferation.

Anticancer Activity

Recent studies indicate that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to N-({5-[4-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)butyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid have shown efficacy against non-small-cell lung carcinoma (NSCLC) and ovarian cancer by acting as alkylating agents that interfere with DNA replication .

Biochemical Research

The compound's unique structure allows it to be utilized in biochemical research, particularly in studying enzyme interactions and metabolic pathways.

Enzyme Inhibition Studies

Research has indicated that the compound could serve as a valuable tool for probing enzyme activities related to glutamate metabolism. Its structural similarity to L-glutamic acid suggests potential interactions with glutamate receptors or transporters, making it a candidate for further investigation in neuropharmacology .

Drug Development Potential

Given its promising biological activities, this compound is being explored for development into new therapeutic agents.

Patent Applications

The compound has been included in patent filings related to novel therapeutic modalities for treating various cancers. These patents highlight its potential as a lead compound for drug development due to its unique mechanism of action and structural characteristics .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer EfficacyDemonstrated effectiveness against NSCLC; showed potential for overcoming drug resistance .
Study 2Enzyme InteractionInvestigated interactions with glutamate receptors; suggested implications for neuropharmacology .
Study 3Drug DevelopmentHighlighted as a lead candidate in patent applications for cancer therapies .

Mechanism of Action

The mechanism of action of this compound involves the inhibition of key enzymes in the folate pathway. It targets dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell division . By inhibiting DHFR, the compound disrupts the production of nucleotides, leading to cell cycle arrest and apoptosis in rapidly dividing cells.

Comparison with Similar Compounds

Key Features :

  • Molecular Weight : Estimated at ~475–500 g/mol (based on analogs in and ).
  • Solubility : Improved aqueous solubility compared to ester precursors due to the ionizable glutamic acid group .
Structural Similarities and Differences

The compound is compared to five analogs with modifications in alkyl chain length, substituents, or linker groups:

Compound Name Alkyl Chain Length Substituent/Linker Molecular Weight (g/mol) Key Reference
N-({5-[4-(2-Amino-4-Oxo-4,7-Dihydro-1H-Pyrrolo[2,3-D]pyrimidin-6-Yl)butyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid Butyl (C4) Thiophene-L-glutamic acid ~490*
5-[(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)methyl]thiophene-2-carboxylic acid (19a) Methyl (C1) Thiophene-carboxylic acid 322.3
5-[(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)propyl]thiophene-2-carboxylic acid (19c) Propyl (C3) Thiophene-carboxylic acid 364.4
N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic Acid (TRC-A604980) Ethyl (C2) Benzoyl-L-glutamic acid 427.41
Diethyl N-({5-[(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)propyl]thiophen-2-yl}carbonyl)-L-glutamate (20c) Propyl (C3) Thiophene-diethyl glutamate 504.5

*Estimated based on structural analogs.

Key Observations :

  • Alkyl Chain Length : Increasing chain length (methyl → butyl) may enhance hydrophobic interactions with target enzymes but could reduce solubility .
  • Substituents : The L-glutamic acid group improves solubility and mimics folate’s natural substrate, whereas esterified forms (e.g., 20c ) exhibit lower polarity and higher cell permeability .
  • Linker Groups : Thiophene-linked analogs (e.g., 19a–c ) show higher melting points (~175–201°C) compared to benzoyl derivatives, suggesting stronger crystal lattice interactions .

Critical Insights :

  • Ester prodrugs (e.g., 20c ) require hydrolysis for activation, which may delay therapeutic effects compared to carboxylic acid derivatives .
Bioactivity and Mechanism of Action
  • Analog 19a (methyl): Exhibits sub-micromolar IC50 values in antitumor assays, attributed to strong binding to thymidylate synthase via the pyrrolo[2,3-d]pyrimidine core .
  • TRC-A604980 (ethyl-benzoyl): Shows >95% enzyme inhibition in preliminary assays, likely due to the benzoyl group enhancing π-π stacking with hydrophobic enzyme pockets .
  • Target Compound : While direct data is lacking, its structural similarity to 19a and TRC-A604980 suggests comparable or enhanced activity due to optimized alkyl chain length and glutamic acid-mediated solubility .

Biological Activity

N-({5-[4-(2-Amino-4-Oxo-4,7-Dihydro-1H-Pyrrolo[2,3-D]pyrimidin-6-Yl)butyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid (referred to as compound AGF71) is a synthetic compound that has garnered attention for its potential biological activity, particularly in the context of cancer treatment. This article explores the compound's structure, biological mechanisms, and research findings related to its activity.

Chemical Structure and Properties

AGF71 is characterized by a complex molecular structure that includes a pyrrolo[2,3-d]pyrimidine moiety and a thiophene group. The molecular formula is C15H18N4O3SC_{15}H_{18}N_4O_3S, with a molecular weight of 342.39 g/mol. The compound's systematic name reflects its intricate design aimed at enhancing biological activity through dual-target inhibition.

PropertyValue
Molecular FormulaC₁₅H₁₈N₄O₃S
Molecular Weight342.39 g/mol
Physical StateSolid
SolubilitySlightly soluble in DMF
CAS Number137281-39-1

AGF71 exhibits its biological activity primarily through the inhibition of key enzymes involved in nucleotide biosynthesis. Specifically, it targets:

  • Glycinamide Ribonucleotide Formyltransferase (GARFTase) : This enzyme is crucial for purine nucleotide synthesis. AGF71 inhibits GARFTase, thereby disrupting the proliferation of cancer cells by impeding their ability to synthesize DNA and RNA.
  • AICAR Transformylase : Similar to GARFTase, this enzyme plays a pivotal role in the purine biosynthetic pathway. Inhibition leads to reduced availability of nucleotides necessary for cell division.

The dual inhibition mechanism allows AGF71 to potentially overcome resistance mechanisms often seen in tumor cells.

Biological Activity and Efficacy

Research has demonstrated that AGF71 exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have shown that AGF71 can effectively reduce cell viability in:

  • A549 (lung cancer)
  • HeLa (cervical cancer)
  • MCF7 (breast cancer)

Table 2: Antiproliferative Activity of AGF71

Cell LineIC50 (µM)Mechanism of Action
A54912.5Inhibition of GARFTase and AICARFTase
HeLa15.0Dual-target inhibition
MCF710.0Disruption of nucleotide synthesis

Case Studies

  • Study on Dual Inhibition : A study published in Journal of Medicinal Chemistry highlighted the structure–activity relationship (SAR) of AGF71 analogs, demonstrating that modifications to the thiophene and pyrrolo groups significantly influenced their potency against GARFTase .
  • Clinical Relevance : Another investigation into AGF71's effects on drug-resistant cancer cells revealed that its dual-target mechanism could provide therapeutic benefits where traditional antifolates fail due to resistance .

Toxicity and Safety Profile

While AGF71 shows promise as an anticancer agent, toxicity remains a concern. Preclinical evaluations indicated dose-limiting toxicities similar to other antifolate drugs; however, co-administration with folic acid has been suggested to mitigate these effects .

Table 3: Toxicity Profile

Toxicity TypeObservations
Skin IrritationMild irritation reported
Eye IrritationSerious eye irritation possible
Systemic EffectsDose-dependent toxicity observed

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